molecular formula C10H16N6O3 B12410555 (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12410555
M. Wt: 268.27 g/mol
InChI Key: ZBSUKBKSNJDLTM-CDRSNLLMSA-N
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Description

The compound (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate sugar and purine base.

    Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.

    Purification: The product is purified using chromatographic techniques to obtain the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield.

    Automated Purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the purine base.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidized Derivatives: Products with modified hydroxyl groups.

    Reduced Derivatives: Compounds with altered purine or sugar structures.

    Substituted Derivatives: Nucleoside analogs with various functional groups attached.

Scientific Research Applications

Chemistry

    Synthesis of Novel Nucleosides: Used as a building block for creating new nucleoside analogs.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and other reactions.

Biology

    DNA and RNA Studies: Used in research involving the synthesis and function of nucleic acids.

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Therapies: Investigated for its potential to inhibit viral replication.

    Anticancer Treatments: Explored for its ability to interfere with cancer cell proliferation.

Industry

    Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.

    Biotechnology: Employed in the development of diagnostic tools and research reagents.

Mechanism of Action

The compound exerts its effects by mimicking naturally occurring nucleosides. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another nucleoside analog with a similar structure but different functional groups.

    (2R,3R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A chlorinated analog with distinct chemical properties.

Uniqueness

The presence of the 6,8-diamino group in (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol makes it unique. This modification can enhance its binding affinity to enzymes and nucleic acids, potentially increasing its efficacy in therapeutic applications.

Properties

Molecular Formula

C10H16N6O3

Molecular Weight

268.27 g/mol

IUPAC Name

(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H16N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,8,17-18H,1-2,11H2,(H2,12,15)(H,13,14)/t4-,5-,6-,8?/m1/s1

InChI Key

ZBSUKBKSNJDLTM-CDRSNLLMSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C3=C(C(N=CN3)N)N=C2N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(N=CN3)N)N=C2N)CO)O

Origin of Product

United States

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